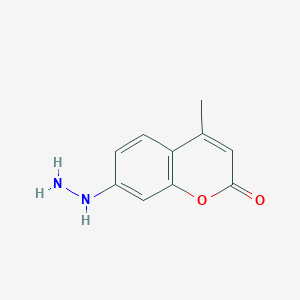

7-Hydrazinyl-4-methyl-2H-chromen-2-one

概要

説明

クマリンヒドラジンは、多くの植物に自然に存在するクマリンの誘導体です。クマリン自体は甘い香りのため、香水や香料に使用されます。

準備方法

合成経路と反応条件

クマリンヒドラジンは、いくつかの方法によって合成できます。一般的な方法の1つは、クマリンとヒドラジン水和物の反応です。この反応は、通常、触媒の存在下、制御された温度条件下で行われます。 例えば、アセチルクマリンとヒドラジン水和物を、硫酸などの強酸の存在下で反応させると、クマリンヒドラジンが生成されます .

工業生産方法

クマリンヒドラジンの工業生産では、通常、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が行われます。連続フロー反応器や高度な精製技術を使用することで、生産プロセスの効率を高めることができます。

化学反応の分析

反応の種類

クマリンヒドラジンは、以下を含むさまざまな化学反応を起こします。

酸化: クマリンヒドラジンは、使用する酸化剤に応じて、さまざまな生成物に酸化されることがあります。

還元: 還元反応はヒドラジン基を修飾し、さまざまな誘導体の生成につながります。

置換: クマリンヒドラジンのヒドラジン基は、求核置換反応によって他の官能基で置換されることがあります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: 求核置換反応には、ハロアルカンやアシルクロリドなどの試薬が使用されることが多いです。

主な生成物

これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、クマリンヒドラジンの酸化によって、ヒドラジン部分にさまざまな官能基が結合したクマリン誘導体が生成されることがあります .

科学研究の応用

クマリンヒドラジンは、科学研究において幅広い用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: クマリンヒドラジンの誘導体は、抗菌作用や抗がん作用など、潜在的な生物学的活性について研究されています。

医学: クマリンヒドラジンの誘導体を治療薬として使用する可能性を研究しています。

工業: クマリンヒドラジンは、重金属やヒドラジン自体など、さまざまな分析物を検出するための蛍光プローブの開発に使用されています.

科学的研究の応用

Biological Sensing Applications

One of the notable applications of 7-hydrazinyl-4-methyl-2H-chromen-2-one involves its use as a fluorogenic sensor for detecting nephrotoxic agents. In a study, a novel sensor named 4-trifluoromethyl-7-hydrazinyl-2H-chromen-2-one (TFCH) was developed, which effectively detects low levels of biomolecule carbonylation resulting from mild nephrotoxicity. This sensor demonstrates high sensitivity and compatibility with live cell assays, making it a promising tool for renal toxicity detection .

Key Features of TFCH:

- High Sensitivity : Capable of detecting modest forms of renal injury.

- Fluorogenic Properties : Exhibits significant changes in fluorescence upon interaction with carbonyl compounds.

- Ease of Use : Designed for one-step cell-based assays without the need for washing steps.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit notable antimicrobial properties . A study synthesized various derivatives and tested their efficacy against different bacterial strains. The results indicated that several compounds demonstrated high bactericidal activity, particularly against Gram-positive bacteria .

Summary of Antimicrobial Studies:

| Compound | Activity | Bacterial Strains Tested |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus |

| Derivative A | High | Escherichia coli |

| Derivative B | Very High | Pseudomonas aeruginosa |

Anticancer Research

The potential anticancer properties of this compound have been explored through various studies focusing on its derivatives. One significant study evaluated the cytotoxic effects of synthesized compounds on cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells. Among the tested compounds, one derivative exhibited an IC50 value of 20.2 μM against MCF-7 cells, indicating potent anticancer activity .

Anticancer Activity Overview:

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Derivative C | MCF-7 | 20.2 |

| Derivative D | K562 | 9.3 |

作用機序

クマリンヒドラジンの作用機序には、特定の分子標的との相互作用が含まれます。例えば、生物系において、クマリンヒドラジンは酵素やタンパク質と相互作用し、その活性を変化させる可能性があります。 正確な経路と分子標的は、特定の用途と研究されているクマリンヒドラジンの誘導体の構造によって異なります .

類似化合物の比較

類似化合物

クマリン: 香りと香料に使用される母体化合物。

クマリン誘導体: クマリンコアにさまざまな官能基が結合したさまざまな誘導体。

ヒドラジン誘導体: ヒドラジン基を含む化合物で、その反応性とさまざまな化学反応における使用で知られています。

独自性

クマリンヒドラジンは、クマリン部分とヒドラジン部分の組み合わせにより、独特の化学的および生物学的特性を示すため、ユニークです。 この組み合わせにより、化学合成から生物学研究まで、幅広い用途が可能になります .

類似化合物との比較

Similar Compounds

Coumarin: The parent compound, known for its fragrance and use in flavorings.

Coumarin derivatives: Various derivatives with different functional groups attached to the coumarin core.

Hydrazine derivatives: Compounds containing the hydrazine group, known for their reactivity and use in various chemical reactions.

Uniqueness

Coumarin hydrazine is unique due to the combination of the coumarin and hydrazine moieties, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications, from chemical synthesis to biological research .

生物活性

7-Hydrazinyl-4-methyl-2H-chromen-2-one (also known as coumarin hydrazine) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a coumarin backbone with a hydrazine functional group. This structure is significant as it contributes to the compound's reactivity and biological activity.

Target Sites:

The primary target of this compound appears to be the cell wall of bacteria , specifically interacting with carboxylic acid groups present on bacterial surfaces. This interaction leads to morphological changes in bacterial cells, which can inhibit their growth and proliferation .

Mode of Action:

The compound's reactive hydrazine group enables it to form covalent bonds with nucleophilic sites in proteins and other biomolecules, which can disrupt normal cellular functions. For example, it has been shown to fluorescently label proteins containing aldehyde groups in live cells, allowing for the visualization of oxidative stress-induced carbonylation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In a study evaluating several derivatives, compounds similar to this compound demonstrated high efficacy against Staphylococcus pneumoniae , with moderate activity against Pseudomonas aeruginosa and Bacillus cereus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus pneumoniae | High |

| Pseudomonas aeruginosa | Moderate |

| Bacillus cereus | Moderate |

| Salmonella panama | Low |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. A notable study reported that derivatives of this compound exhibited potent antitumor activity against MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cell lines, with IC50 values indicating effective cytotoxicity at low concentrations (20.2 μM for MCF-7 and 9.3 μM for K562) .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 20.2 |

| K562 | 9.3 |

Case Studies

- Detection of Oxidative Stress : A study demonstrated the use of this compound as a fluorescent probe for detecting oxidative stress in live cells. The compound was able to visualize carbonylation events induced by hydrogen peroxide treatment, highlighting its potential for high-content screening applications in cellular biology .

- Molecular Docking Studies : Molecular docking studies have indicated that derivatives of this compound can effectively bind to targets involved in leishmaniasis treatment, suggesting a broader therapeutic potential beyond antimicrobial and anticancer applications .

特性

IUPAC Name |

7-hydrazinyl-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-4-10(13)14-9-5-7(12-11)2-3-8(6)9/h2-5,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGALTRTXIDNBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。